Terminal Alkyne Functional Handle: Orthogonal Reactivity vs. Saturated Alkyl Analogs
The target compound bears a but-3-yn-1-yl substituent with a terminal alkyne (C≡CH), enabling Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC). In contrast, the closest saturated analogs—3-methyltetrahydrothiophene-3-carbaldehyde 1,1-dioxide (CAS 1780259-87-1) and 3-butyl-1,1-dioxothiolane-3-carbaldehyde (CAS 1995122-44-5)—possess only sp³-hybridized alkyl chains incapable of participating in click ligation . The terminal alkyne moiety provides a second orthogonal reactive site beyond the aldehyde, conferring a 2:1 functional handle advantage (alkyne + aldehyde vs. aldehyde alone) [1]. Copper-catalyzed click reactions of terminal alkynes with azides typically proceed with second-order rate constants on the order of 10–10² M⁻¹s⁻¹ under standard conditions, whereas saturated alkyl groups exhibit zero reactivity in this transformation [2].
2 orthogonal handles (alkyne + aldehyde) vs. 1 handle in saturated analogs
Enables sequential orthogonal functionalization
CuAAC kinetics inferred from click chemistry literature
| Evidence Dimension | Number of orthogonal reactive handles available for sequential derivatization |
|---|---|
| Target Compound Data | 2 orthogonal handles: terminal alkyne (C≡CH) + aldehyde (CHO) |
| Comparator Or Baseline | 3-Methyl analog (CAS 1780259-87-1): 1 handle (aldehyde only); 3-Butyl analog (CAS 1995122-44-5): 1 handle (aldehyde only); Parent (CAS 3710-76-7): 1 handle (aldehyde only) |
| Quantified Difference | 2:1 functional handle ratio (target vs. saturated analogs); infinite relative reactivity for CuAAC (alkyne reactive, alkyl non-reactive) |
| Conditions | Functional group inventory based on IUPAC structural assignment; CuAAC reactivity inferred from established alkyne click chemistry literature |
Why This Matters
For procurement decisions in medicinal chemistry or chemical biology programs requiring bifunctional scaffolds for PROTAC synthesis, bioconjugation, or fragment-based drug discovery, the alkyne handle is a non-negotiable requirement that no saturated analog can fulfill.
- [1] Gronowitz, S. (Ed.). Thiophene and Its Derivatives, Volume 44, Part 5: Vinylthiophenes, Thienylacetylenes, Organometallic Derivatives. Wiley, 1992. Documents synthetic utility of alkyne-substituted thiophene scaffolds. View Source
- [2] Kolb, H.C., Finn, M.G., Sharpless, K.B. Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angew. Chem. Int. Ed. 2001, 40, 2004–2021. Establishes kinetic benchmarks for CuAAC. View Source
